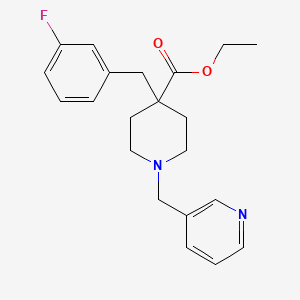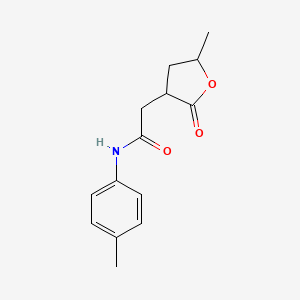![molecular formula C16H15BrClNO2S B3928314 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3928314.png)
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme involved in the production of pro-inflammatory cytokines, while PDE4 is an enzyme involved in the regulation of intracellular cyclic AMP levels. Inhibition of these enzymes may contribute to the anti-inflammatory and anti-cancer activities of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, the compound has been reported to exhibit antimicrobial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, the compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a potential candidate for various therapeutic applications. However, the limitations of the compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide. One potential area of research is the development of novel derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. The compound could also be studied in combination with other therapeutic agents to determine its potential synergistic effects. Finally, the compound could be further evaluated for its antimicrobial activity against a wider range of bacterial and fungal strains.
Applications De Recherche Scientifique
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to possess antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c1-21-15-7-6-12(18)8-14(15)19-16(20)10-22-9-11-4-2-3-5-13(11)17/h2-8H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKALHLPBUUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-acetyl-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928233.png)
![8-[(hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3928251.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3928252.png)

![4-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928262.png)
![1-phenyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3928270.png)

![4-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B3928280.png)
![3-bromo-4-methoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928290.png)
![N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3928291.png)
amino]methyl}benzoic acid](/img/structure/B3928299.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3928305.png)

![1-[5-(4-bromophenyl)-2-furoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3928320.png)